
N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , is a chemical compound with the following structure:
Structure: C9H15NO4
This compound belongs to the class of piperidine carboxylates and exhibits intriguing properties that make it relevant in various scientific fields.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine. One common approach involves the reaction of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with appropriate reagents. The exact conditions may vary, but careful control of temperature, solvent, and reactant ratios is essential.
Industrial Production:: While industrial-scale production methods are proprietary, researchers have optimized synthetic routes to ensure efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine as a building block in organic synthesis due to its versatile reactivity.
Medicinal Chemistry: It serves as a precursor for designing novel pharmaceutical compounds.
Enzyme Inhibition: Some derivatives inhibit specific enzymes, making them potential drug candidates.
Metabolism Studies: Researchers study its metabolism and pharmacokinetics.
Fine Chemicals: Industries use it in the synthesis of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The exact mechanism by which N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine exerts its effects depends on the specific derivative. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H12N2O5S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
2-[(1,1-dioxothietan-3-yl)carbamoyl-methylamino]acetic acid |
InChI |
InChI=1S/C7H12N2O5S/c1-9(2-6(10)11)7(12)8-5-3-15(13,14)4-5/h5H,2-4H2,1H3,(H,8,12)(H,10,11) |
Clave InChI |
RGTULJGRJVYVGE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=O)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


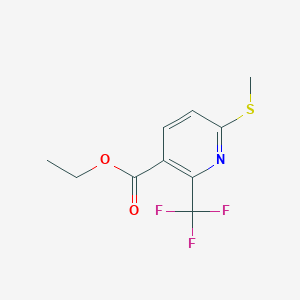
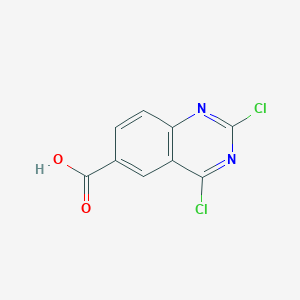
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)
![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
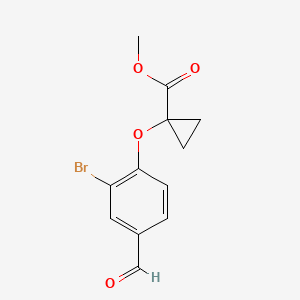
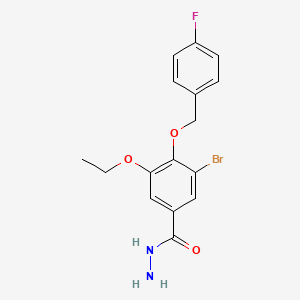
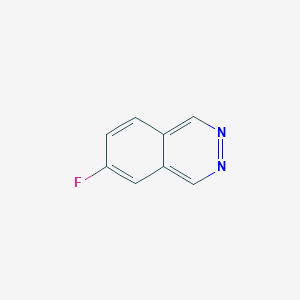
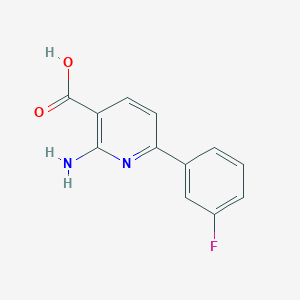
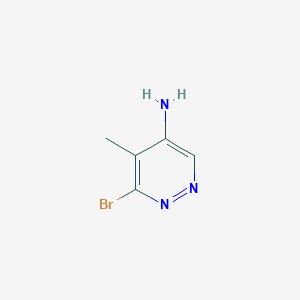
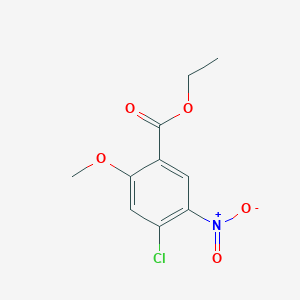
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)
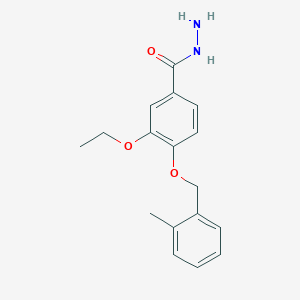
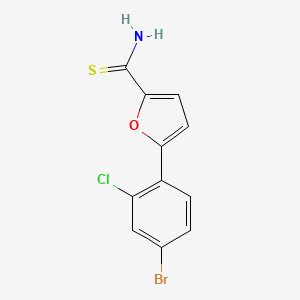
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
